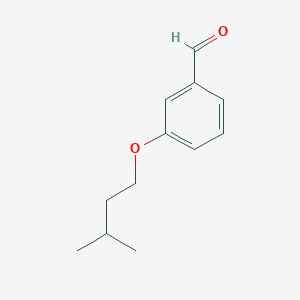

3-(3-Methylbutoxy)benzaldehyde

Description

Nomenclature and Chemical Structure

The compound is systematically named 3-(3-Methylbutoxy)benzaldehyde. chemicalbook.com Its structure consists of a benzaldehyde (B42025) molecule where a 3-methylbutoxy group is attached to the third carbon of the benzene (B151609) ring. chemimpex.com The aldehyde functional group (-CHO) remains a key feature of the molecule.

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 77422-25-4 | chemimpex.comchemicalbook.comjk-sci.comchemicalbook.com |

| Molecular Formula | C12H16O2 | chemimpex.comchemicalbook.comjk-sci.comchemicalbook.com |

| Molecular Weight | 192.25 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | Liquid | chemimpex.com |

| Purity | ≥ 95% (NMR) | chemimpex.com |

| MDL Number | MFCD09864622 | chemimpex.comchemicalbook.com |

| PubChem ID | 28065613 | chemimpex.com |

Contextualization within Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a class of aromatic compounds characterized by a benzene ring attached to an aldehyde group. ontosight.ai These compounds serve as important precursors and intermediates in the synthesis of a wide array of more complex molecules. chemimpex.com The addition of various functional groups to the benzene ring, such as the 3-methylbutoxy group in this case, can significantly influence the compound's physical and chemical properties, including its reactivity and potential biological activity. ontosight.ai

Research has explored the diverse applications of benzaldehyde derivatives. For instance, some derivatives have been investigated for their potential as tyrosinase inhibitors, which are relevant in fields like medicine and cosmetics. shirazu.ac.irnih.gov Theoretical studies have been conducted to understand the relationship between the chemical structure of benzaldehyde derivatives and their inhibitory activities. shirazu.ac.irnih.gov Other research has focused on the anti-inflammatory and antimicrobial properties of benzaldehyde derivatives isolated from natural sources. acs.org Furthermore, the interaction of these derivatives with proteins like human serum albumin has been a subject of study to assess their potential toxicological effects. nih.gov

Significance in Academic Research

This compound is utilized in several areas of academic and industrial research. Its properties make it a valuable intermediate in organic synthesis, where it is used to build more complex chemical structures for the development of new materials and specialty chemicals. chemimpex.com

The compound's aromatic nature and specific functional group also make it a subject of interest in the study of chemical reactions and molecular interactions. While specific research on the biological activity of this compound is not extensively documented in the provided results, the broader class of benzaldehyde derivatives is a significant area of investigation. Studies on similar compounds explore their potential as anti-inflammatory agents, tyrosinase inhibitors, and their interactions with biological macromolecules. shirazu.ac.irnih.govacs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNXPSPSJDQCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651119 | |

| Record name | 3-(3-Methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-25-4 | |

| Record name | 3-(3-Methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Alkylation of Benzaldehyde (B42025) Precursors

The synthesis of 3-(3-Methylbutoxy)benzaldehyde predominantly involves the alkylation of a benzaldehyde precursor. The most common and direct precursor is 3-hydroxybenzaldehyde (B18108). This process hinges on the formation of an ether bond, where the hydroxyl group of the benzaldehyde is converted into an alkoxy group. The reaction is a classic example of nucleophilic substitution, where the oxygen of the hydroxyl group, after deprotonation, acts as a nucleophile.

The alkylating agent in this synthesis is an isoamyl halide, typically 1-bromo-3-methylbutane (B150244) (isoamyl bromide). The reaction proceeds via the Williamson ether synthesis, a reliable and widely used method for preparing symmetrical and unsymmetrical ethers. The general scheme involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the isoamyl halide, displacing the halide and forming the desired ether, this compound.

Etherification Reactions for Alkoxybenzaldehyde Derivatives

The Williamson ether synthesis is the cornerstone of etherification for producing alkoxybenzaldehyde derivatives. This method's versatility allows for the introduction of a wide array of alkyl groups onto a phenolic benzaldehyde core.

Phenolic Benzaldehyde Derivatization with Alkyl Halides/Alcohols

The derivatization of phenolic benzaldehydes, such as 3-hydroxybenzaldehyde, is achieved by reacting them with alkyl halides in the presence of a base. The choice of base is crucial; it must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause unwanted side reactions. Common bases used include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent which can solvate the cation of the base, thus enhancing the nucleophilicity of the phenoxide ion.

In a typical procedure, 3-hydroxybenzaldehyde is dissolved in a suitable solvent, followed by the addition of a base and the alkyl halide. The mixture is then heated to facilitate the reaction. For instance, the synthesis of various 3-alkoxybenzaldehydes has been successfully achieved by refluxing 3-hydroxybenzaldehyde with the corresponding alkyl bromides in ethanol (B145695), using potassium carbonate as the base and potassium iodide (KI) as a catalyst. The potassium iodide, through the Finkelstein reaction, can convert the alkyl bromide to the more reactive alkyl iodide in situ, thereby accelerating the reaction.

Specific Examples: 3-Methoxy-4-(3-methylbutoxy)benzaldehyde Synthesis

While the primary focus is on this compound, the synthesis of related, more complex alkoxybenzaldehydes follows similar principles. A relevant example is the preparation of derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). For instance, the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde (B1607413) illustrates the etherification of a substituted phenolic benzaldehyde. In this synthesis, 3-methoxy-4-hydroxybenzaldehyde is treated with bromomethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine in a solvent such as dichloromethane. This reaction proceeds under mild conditions, often at low temperatures, to yield the desired ether with high efficiency. This example underscores the adaptability of etherification reactions to variously substituted benzaldehyde precursors.

Reaction Conditions and Optimization Strategies

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing the yield and purity of the product.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a pivotal role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred. sacredheart.edu These solvents are effective at solvating the cation of the base, which leaves the alkoxide anion more exposed and, therefore, more nucleophilic. This leads to an increased reaction rate. Protic solvents, like ethanol or water, can solvate the alkoxide ion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. sacredheart.edu The following table illustrates the general effect of solvent choice on the Williamson ether synthesis.

| Solvent | Solvent Type | General Effect on Reaction Rate |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Ethanol | Protic | Low to Moderate |

| Water | Protic | Low |

Temperature Influence on Reaction Rates

Temperature is another critical factor that influences the rate of the Williamson ether synthesis. Generally, increasing the reaction temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, and thus a faster reaction rate. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C, often under reflux, and can take anywhere from 1 to 8 hours to complete. sacredheart.edu

However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide to form an alkene, especially if the alkyl halide is secondary or tertiary. For primary alkyl halides like isoamyl bromide, this is less of a concern. In some industrial applications, temperatures as high as 300 °C have been used with weaker alkylating agents to drive the reaction to completion. sacredheart.edu The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

| Temperature Range | General Effect on Reaction Rate | Potential for Side Reactions |

|---|---|---|

| Room Temperature | Very Slow | Low |

| 50-100 °C (Reflux) | Moderate to Fast | Moderate (depending on substrate) |

| >100 °C | Very Fast | High (e.g., elimination) |

Catalyst Selection and Impact on Selectivity

The selection of a suitable catalyst is critical in the Williamson ether synthesis to ensure high yields and selectivity for the desired O-alkylated product, minimizing potential side reactions such as C-alkylation. Phase-transfer catalysts (PTCs) have emerged as a highly effective option for this purpose. utahtech.edujk-sci.com PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. littleflowercollege.edu.inwikipedia.org

Commonly employed PTCs include quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) and methyltrioctylammonium chloride (Aliquat 336). researchgate.netnih.gov The structure of the PTC plays a significant role in its efficacy. For instance, catalysts with longer alkyl chains tend to partition more effectively into the organic phase, enhancing the transfer of the reacting anion. operachem.com The use of TBAB has been shown to be an efficient, metal-free approach for various organic transformations, including alkylation reactions. nih.gov

The primary impact of using a PTC is the significant enhancement of the reaction rate and yield under milder conditions (lower temperatures and less harsh bases) compared to uncatalyzed reactions. This also improves selectivity, as the reaction can often be carried out in a biphasic system (e.g., water-toluene), which can suppress side reactions. The choice of catalyst can influence the relative rates of O-alkylation versus C-alkylation, with bulkier PTCs sometimes favoring O-alkylation.

A study on the etherification of 3-hydroxybenzaldehyde with various alkyl bromides using potassium carbonate as the base and potassium iodide as a catalyst in ethanol demonstrates a conventional approach. researchgate.net While effective, this method often requires prolonged reaction times under reflux. The introduction of PTCs can often reduce these demanding conditions.

Table 1: Comparison of Catalysts in Williamson Ether Synthesis of 3-Alkoxybenzaldehydes

| Catalyst | Alkylating Agent | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| KI | 1-Bromooctane | K₂CO₃ | Ethanol | 20 | High (not specified) | researchgate.net |

| TBAB | Alkyl Halides | Various | Biphasic | Varies | Good to Excellent | nih.gov |

| Aliquat 336 | Alkyl Halides | NaOH | Aqueous | Varies | High | researchgate.net |

This table is a representative compilation based on general findings for similar reactions, as specific comparative data for this compound is not readily available.

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of aromatic ethers like this compound. These approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Williamson ether synthesis, dramatically reducing reaction times from hours to minutes. sid.irtsijournals.com This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions. For instance, the synthesis of various alkyl aryl ethers has been achieved in excellent yields under microwave irradiation using a solid base like potassium carbonate, sometimes even in solvent-free conditions. orgchemres.org A study on the microwave-enhanced synthesis of 1-ethoxydodecane (B3193551) demonstrated a reduction in reaction time from over an hour to just three minutes with improved yields. sacredheart.edu

Ultrasound-Assisted Synthesis: Sonication is another green technique that enhances reaction rates through acoustic cavitation. nih.govresearchgate.net Ultrasound-assisted Williamson ether synthesis has been shown to be efficient even in the absence of phase-transfer catalysts. researchgate.net The mechanical effects of ultrasound improve mixing and mass transfer between phases, facilitating the reaction. This method offers a mild and efficient route to diaryl and alkyl aryl ethers. nih.govresearchgate.net

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. nih.govorientjchem.org They can act as both the solvent and, in some cases, the catalyst in Williamson ether synthesis. The synthesis of benzaldehyde-functionalized ionic liquids has been reported, showcasing the compatibility of the benzaldehyde moiety with ILs. researchgate.netresearchgate.net The use of ILs can lead to high yields and easy product separation.

Surfactant-Assisted Synthesis in Aqueous Media: Performing organic reactions in water is a primary goal of green chemistry. Surfactant-assisted Williamson synthesis allows for the reaction to be conducted in an aqueous medium. researchgate.net Surfactants form micelles that create a microenvironment where the organic reactants can congregate and react, thus avoiding the need for volatile organic solvents. researchgate.netfrancis-press.com This method has been successfully used for the selective O-alkylation of phenolic compounds. researchgate.net

Table 2: Overview of Green Synthetic Approaches for Aromatic Ethers

| Method | Key Features | Typical Reaction Time | Solvent | Catalyst | Typical Yields |

| Microwave-Assisted | Rapid, uniform heating; reduced side reactions | 5-15 minutes | Often solvent-free or minimal solvent | Solid base (e.g., K₂CO₃) | Excellent |

| Ultrasound-Assisted | Enhanced mass transfer; can be catalyst-free | 1-3 hours | Various, including solvent-free | Can be catalyst-free | Good to Excellent |

| Ionic Liquids | Recyclable, non-volatile solvent; can act as catalyst | Varies | Ionic Liquid | Often none additional | High |

| Surfactant-Assisted | Reaction in water; avoids organic solvents | Varies | Water | Surfactant | Good to High |

This table summarizes general findings for the synthesis of aromatic ethers using green chemistry approaches.

Reactivity and Chemical Transformations

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for many transformations of 3-(3-Methylbutoxy)benzaldehyde. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.

Aldehydes, in general, are more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. Electronically, aldehydes have only one alkyl or aryl group attached to the carbonyl carbon, making it more electron-deficient compared to ketones, which have two. Sterically, the single substituent in aldehydes presents less hindrance to the approaching nucleophile. However, aromatic aldehydes like this compound are typically less reactive than aliphatic aldehydes because the benzene (B151609) ring can donate electron density to the carbonyl group through resonance, reducing its electrophilicity. chemimpex.com

Common nucleophilic addition reactions applicable to this compound include:

Formation of Hemiacetals and Acetals: Reaction with alcohols under acidic conditions.

Cyanohydrin Formation: Addition of hydrogen cyanide.

Grignard and Organolithium Reactions: Formation of secondary alcohols.

Wittig Reaction: Conversion of the aldehyde to an alkene. orgsyn.orgcore.ac.uk

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form α,β-unsaturated products. chemicalbook.com

The table below illustrates the expected products from these representative nucleophilic addition reactions.

| Nucleophile/Reagent | Reaction Type | Expected Product Structure |

| R-OH (Alcohol) / H⁺ | Acetal Formation | |

| HCN | Cyanohydrin Formation | |

| R-MgBr (Grignard) | Grignard Reaction | |

| Ph₃P=CHR (Wittig Reagent) | Wittig Reaction | |

| CH₂(COOR)₂ / Base | Knoevenagel Condensation |

Note: The images in the table are illustrative representations of the general product structures.

Derivatization Strategies of this compound

The reactivity of the aldehyde group makes this compound a prime candidate for various derivatization strategies aimed at synthesizing more complex molecules, including those with potential applications in pharmaceuticals and materials science. chemimpex.com

A prominent derivatization strategy is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base. This reaction is typically catalyzed by a small amount of acid.

Schiff bases are a significant class of compounds with diverse applications. The general synthesis involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent like ethanol (B145695). The reaction can be summarized as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

For this compound, this reaction provides a straightforward route to a wide array of substituted imines, which can serve as ligands for metal complexes or as intermediates for the synthesis of heterocyclic compounds. nih.govsemanticscholar.org

The table below shows examples of Schiff bases that could be synthesized from this compound and various primary amines.

| Amine Reactant | Product Name |

| Aniline | N-(3-(3-Methylbutoxy)benzylidene)aniline |

| Ethylamine | N-(3-(3-Methylbutoxy)benzylidene)ethanamine |

| p-Toluidine | N-(3-(3-Methylbutoxy)benzylidene)-4-methylaniline |

| 2-Aminopyridine | N-(3-(3-Methylbutoxy)benzylidene)pyridin-2-amine |

Beyond Schiff bases, the aldehyde functionality allows for a multitude of other transformations to create diverse derivatives. These reactions leverage the aldehyde as a synthetic handle to introduce new functional groups and build molecular complexity.

Key derivatization reactions include:

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding benzoic acid derivative, 5-(3-methylbutoxy)-2-nitrobenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Reduction to Alcohol: The aldehyde can be reduced to the corresponding benzyl alcohol derivative using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: This process combines imine formation and reduction in a one-pot reaction to produce secondary or tertiary amines. The aldehyde first reacts with an amine to form an imine or enamine, which is then reduced in situ.

Synthesis of Heterocycles: Aldehydes are crucial precursors in many multicomponent reactions for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netorganic-chemistry.org

Influence of the 3-Methylbutoxy Group on Reactivity

The 3-methylbutoxy group, an alkoxy substituent, exerts a significant influence on the reactivity of the benzaldehyde (B42025) moiety through a combination of electronic and steric effects.

Electronic Effects: The oxygen atom of the alkoxy group has lone pairs of electrons that can be donated to the benzene ring through the resonance (or mesomeric) effect (+M effect). However, being an electronegative atom, it also withdraws electron density inductively (-I effect).

Meta Position: In the meta position, the resonance effect does not extend to the carbonyl carbon. Therefore, the primary electronic influence on the aldehyde group is the electron-withdrawing inductive effect (-I) of the oxygen atom. This effect makes the carbonyl carbon slightly more electrophilic compared to unsubstituted benzaldehyde, potentially increasing its reactivity towards nucleophiles.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(3-Methylbutoxy)benzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the connectivity of atoms.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the 3-methylbutoxy side chain. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the ether linkage influence the chemical shifts of the aromatic protons.

The anticipated signals in a ¹H NMR spectrum are:

A singlet for the aldehydic proton, typically found in the downfield region around 9.9-10.1 ppm.

A series of multiplets in the aromatic region (approximately 7.1-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring.

A triplet corresponding to the two protons of the -OCH₂- group of the ether linkage.

A multiplet for the single proton of the -CH- group in the isoamyl moiety.

A triplet for the two protons of the -CH₂- group adjacent to the isopropyl-like end.

A doublet for the six equivalent protons of the two -CH₃ groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.98 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.45 | Multiplet | 2H | Aromatic (H-2, H-6) |

| ~7.38 | Multiplet | 1H | Aromatic (H-5) |

| ~7.15 | Multiplet | 1H | Aromatic (H-4) |

| ~4.05 | Triplet | 2H | -O-CH₂- |

| ~1.80 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.65 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.95 | Doublet | 6H | -CH(CH₃)₂ |

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete census of the carbon environments. The spectrum for this compound would confirm the presence of 12 unique carbon atoms.

Key expected signals include:

A highly deshielded signal for the carbonyl carbon of the aldehyde group, typically appearing around 192 ppm. docbrown.info

Signals in the aromatic region (110-160 ppm) for the six carbons of the benzene ring. The carbon attached to the oxygen (-C-O) will be more downfield compared to the others.

Signals in the aliphatic region (10-70 ppm) corresponding to the five carbons of the 3-methylbutoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~192.5 | Aldehyde (C=O) |

| ~159.5 | Aromatic (C-3, attached to O) |

| ~137.8 | Aromatic (C-1, attached to CHO) |

| ~129.9 | Aromatic (C-5) |

| ~123.0 | Aromatic (C-6) |

| ~121.5 | Aromatic (C-4) |

| ~112.8 | Aromatic (C-2) |

| ~67.0 | -O-CH₂- |

| ~38.0 | -CH₂-CH- |

| ~25.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks expected are:

A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. mit.edudocbrown.info

Two distinct bands around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretching of the aldehyde proton. docbrown.info

Absorptions in the 3000-3100 cm⁻¹ range due to the aromatic C-H stretching vibrations. docbrown.info

Absorptions in the 2850-2960 cm⁻¹ range from the aliphatic C-H stretching of the 3-methylbutoxy group.

A strong band around 1200-1250 cm⁻¹ for the asymmetric C-O-C stretching of the aryl ether and another near 1000-1050 cm⁻¹ for the symmetric stretch.

Bands between 1450 and 1600 cm⁻¹ due to C=C stretching vibrations within the aromatic ring. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2960, 2870 | C-H Stretch | Alkyl Groups |

| ~2820, 2720 | C-H Stretch | Aldehyde |

| ~1705 | C=O Stretch | Aldehyde |

| ~1600, 1470 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Weight Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful hybrid technique for separating components of a mixture and determining their molecular weights.

For this compound, a reverse-phase HPLC method would typically be used to assess its purity. The compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used for elution. A pure sample would ideally show a single, sharp peak in the chromatogram, and the area of this peak can be used to quantify purity, often found to be ≥95%. chemimpex.com

The eluent from the HPLC is then introduced into a mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized without significant fragmentation. The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 193.12. chemimpex.comuni.lu This confirms the molecular weight of the compound with high accuracy.

Other Advanced Analytical Techniques

Beyond the core techniques, other methods can provide further structural detail or analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an excellent alternative for purity assessment and molecular weight confirmation. The NIST WebBook contains extensive mass spectrometry data for related benzaldehyde (B42025) compounds, which can be used for comparison of fragmentation patterns. nist.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the 3-methylbutoxy chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹³C NMR spectrum.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The reactivity of the aldehyde functional group makes 3-(3-Methylbutoxy)benzaldehyde a valuable starting material for creating more intricate organic structures. chemimpex.com Aldehydes are well-established precursors in a multitude of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular frameworks. nih.gov

One of the key strategies in modern organic synthesis is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov Benzaldehyde (B42025) and its derivatives are frequently employed as the aldehyde component in various MCRs, such as the Passerini, Ugi, and Betti reactions. nih.gov These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. The presence of the 3-methylbutoxy group can influence the steric and electronic properties of the resulting products, potentially leading to novel structures with interesting biological or material properties.

Furthermore, benzaldehyde derivatives are crucial in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netoiccpress.com The aldehyde group can participate in cyclization reactions to form a wide variety of heterocyclic rings. For instance, it can react with amines and other nucleophiles to construct nitrogen-containing heterocycles. oiccpress.com

Table 1: Selected Multicomponent Reactions Involving Aldehydes

| Reaction Name | Reactants | Product Type |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy amide |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amide |

| Betti Reaction | Aldehyde, Amine, Phenol (B47542) | Aminobenzylphenol |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine |

Intermediate in Pharmaceutical and Agrochemical Synthesis

Aromatic aldehydes are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. nih.govnbinno.com The aldehyde functionality can be readily transformed into other functional groups, providing a handle for further molecular elaboration. While direct examples of commercial drugs or pesticides derived from this compound are not extensively documented in publicly available literature, the structural motifs it contains are relevant to these fields.

In pharmaceutical research, the development of novel therapeutic agents often involves the synthesis of libraries of related compounds to explore structure-activity relationships. The use of versatile building blocks like this compound allows for the systematic modification of molecular scaffolds. sumitomo-chem.co.jp The lipophilic 3-methylbutoxy group can enhance the ability of a drug candidate to cross cell membranes, a critical factor for bioavailability.

In the agrochemical sector, phenolic ethers, a class of compounds to which this compound belongs, have been investigated for their potential as pesticides, herbicides, and fungicides. orientjchem.org The synthesis of new agrochemical formulations is an ongoing area of research, and the incorporation of different alkoxy groups on an aromatic ring can modulate the biological activity and physical properties of the final product. google.com

Development of Specialty Chemicals and Advanced Materials

The unique properties of this compound make it a candidate for the development of specialty chemicals and advanced materials. chemimpex.com Its derivatives have been explored in the field of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and polarity of a compound are crucial for its liquid crystalline behavior. The elongated structure that can be derived from benzaldehyde derivatives, combined with the flexible 3-methylbutoxy chain, are features often found in molecules that exhibit liquid crystalline phases. nih.govbeilstein-journals.org For example, Schiff bases derived from the condensation of benzaldehydes with anilines are a well-known class of liquid crystals. nih.gov

The development of new liquid crystalline materials is driven by their applications in display technologies and optical devices. nih.gov By systematically modifying the terminal groups and the rigid core of a molecule, researchers can fine-tune its mesomorphic properties, such as the temperature range of the liquid crystal phase. nih.gov

Potential in Polymer and Coating Development

Benzaldehyde and its derivatives can be incorporated into polymer structures to impart specific properties. The aldehyde group can participate in polymerization reactions or be used to modify existing polymers. For instance, it can react with compounds containing active methylene (B1212753) groups or with phenols to form resins.

While specific research on the use of this compound in polymers and coatings is not widely published, the general reactivity of benzaldehydes suggests potential applications. For example, epoxy resins, a critical component in many coatings and adhesives, are cured using various agents, including amines. threebond.co.jp The reactions involved are analogous to some of the fundamental reactions of aldehydes. Furthermore, the synthesis of polymer-bound benzaldehydes has been explored for applications in solid-phase organic synthesis, demonstrating the utility of immobilizing such reactive aldehydes on a polymer support. The principles of such reactions could potentially be extended to the development of functional polymers and coatings. The 3-methylbutoxy group could enhance properties such as solubility in organic media or modify the surface properties of a coating.

Medicinal Chemistry and Biological Activity Investigations

Antimicrobial Properties of Benzaldehyde (B42025) Derivatives

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial capabilities, encompassing antibacterial and antifungal actions. researchgate.netmdpi.com These compounds are considered environmentally safe due to their biodegradability and are widely utilized as antimicrobial agents. mdpi.com

The antibacterial effects of benzaldehyde derivatives have been documented against various bacterial strains. Benzaldehyde, a primary compound in this class, can induce bacterial cell lysis. researchgate.net While some derivatives exhibit weak antibacterial activity acs.orgacs.org, others have shown more significant effects. For instance, Schiff bases derived from benzaldehydes have demonstrated bacteriostatic activities against both Gram-positive and Gram-negative bacteria. Studies on benzaldehyde have established Minimum Inhibitory Concentration (MIC) values against several bacterial strains, indicating its potential as an antibacterial agent. nih.gov

| Bacterial Strain | MIC (mM) | Reference |

|---|---|---|

| Bacillus subtilis | 8 | nih.gov |

| Staphylococcus aureus | 8 | nih.gov |

| Escherichia coli | 10 | nih.gov |

| Pseudomonas aeruginosa | 6 | nih.gov |

The antifungal properties of benzaldehyde derivatives are also well-documented. nbinno.comresearchgate.net Benzaldehyde itself is utilized as a fungicide. mdpi.com Research has shown that the antifungal efficacy of these derivatives can be influenced by their chemical structure; for example, the presence of an ortho-hydroxyl group in the aromatic ring tends to increase antifungal activity. nih.gov The mechanism of action is often linked to the disruption of cellular antioxidation processes in fungi. nih.gov Some derivatives, such as 4-(furan-3-yl)benzaldehyde (B1259208) and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde, have demonstrated weak antifungal activity against several phytopathogenic fungi. acs.org

| Fungal Strain | 4-(furan-3-yl)benzaldehyde | 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde | Reference |

|---|---|---|---|

| Aspergillus ochraceus | 200 | 400 | acs.org |

| Cladosporium herbarum | 100 | 400 | acs.org |

| Penicillium verrucosum | 200 | 400 | acs.org |

| Verticillium fungicola | 200 | 400 | acs.org |

Benzaldehyde has been shown to modulate the effectiveness of conventional antibiotics. researchgate.net Studies have demonstrated that it can enhance the action of quinolone antibiotics, such as norfloxacin (B1679917) and ciprofloxacin (B1669076), against certain bacterial strains. nih.govnih.gov Conversely, it has also been observed to reduce the bactericidal activity of other antibiotics like meropenem, kanamycin, and ceftiofur. mdpi.com This modulation occurs through mechanisms that can include altering bacterial metabolism. mdpi.com For instance, benzaldehyde was found to decrease the MIC of norfloxacin against Staphylococcus aureus strain 1199B from 256 µg/mL to 128 µg/mL. nih.govnih.gov Similarly, for ciprofloxacin against strain K6028, the MIC was reduced from 64 µg/mL to 32 µg/mL in the presence of benzaldehyde. nih.govnih.gov

Anticancer Potential of Derivatives

The anticancer properties of benzaldehyde and its derivatives have been a subject of research for decades. nbinno.comresearchgate.neteurekalert.org Early studies noted the ability of benzaldehyde to inhibit the proliferation of mouse embryonic cells. eurekalert.orgnews-medical.net More recent investigations have shown that benzaldehyde can inhibit the growth of cancer cells that are resistant to standard treatments like radiation and tyrosine kinase inhibitors. eurekalert.orgnews-medical.net

A significant finding is the ability of benzaldehyde to synergize with radiation to eliminate previously radiation-resistant cancer cells. news-medical.net The proposed mechanism for its anticancer activity involves the inhibition of the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph), which is crucial for cancer cell survival and treatment resistance. eurekalert.orgnih.govnih.gov In studies involving patients with inoperable terminal-stage carcinoma, a benzaldehyde-containing compound led to complete or partial regression in a subset of patients. nih.gov However, it is also noted that the effect of benzaldehyde derivatives on cancer cells can be concentration-dependent, with lower concentrations sometimes leading to an increase in cell proliferation. rgcc-international.com

Antioxidant Properties and Oxidative Stress Modulation

Benzaldehyde and its derivatives possess notable antioxidant properties. nbinno.comresearchgate.net They have been shown to act as free radical scavengers, which is a key aspect of their potential therapeutic effects. nih.gov The antioxidant activity of benzaldehyde was demonstrated to reach a maximum of 52.9% at a concentration of 8 mM in one study. nih.gov Another derivative, 2-hydroxy-4-methoxybenzaldehyde, which is the main component of the essential oil from Periploca sepium, also exhibited moderate antioxidant activity in various assays, including DPPH free radical scavenging. nih.gov The antioxidant effects of these compounds are often linked to their ability to modulate cellular oxidative stress, which can also contribute to their antimicrobial activities by disrupting the cellular antioxidation mechanisms of pathogens. nih.gov

| Compound | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Benzaldehyde | Antioxidant Activity | 52.9% inhibition at 8 mM | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Radical Scavenging | IC50: 9.04 mg/mL | nih.gov |

| Periploca sepium essential oil (78.8% 2-hydroxy-4-methoxybenzaldehyde) | DPPH Radical Scavenging | IC50: 8.56 mg/mL | nih.gov |

Enzyme Interaction Studies

The biological activities of benzaldehyde derivatives are often mediated through their interaction with various enzymes. researchgate.net They have been identified as potential inhibitors of the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis. nih.gov The aldehyde group is considered essential for this inhibitory activity. nih.gov

Furthermore, benzaldehyde has been shown to inhibit the activity of phenoloxidase (PO), an enzyme involved in the immune response of insects. nih.gov At concentrations of 4, 6, and 8 mM, benzaldehyde inhibited PO activity by approximately 15%, 42%, and 80%, respectively. nih.gov In the context of its anticancer effects, the interaction of benzaldehyde with the 14-3-3ζ protein is a key mechanism, preventing it from binding to other client proteins and thereby disrupting signaling pathways that promote cancer cell survival and resistance. nih.govnih.gov

Aldehyde Dehydrogenases and Reductases as Model Substrates

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. mdpi.comnih.gov This function is crucial for detoxification and various metabolic processes. nih.gov Certain ALDH isoforms, such as benzaldehyde dehydrogenase found in Pseudomonas putida, can utilize benzaldehyde as a substrate, converting it to benzoic acid. nih.govresearchgate.net Similarly, ALDH3A1 is known to metabolize aromatic aldehydes. unc.edu

While benzaldehyde itself is a substrate for some ALDHs, specific data on 3-(3-Methylbutoxy)benzaldehyde serving as a model substrate for particular aldehyde dehydrogenases or reductases is not extensively documented in the available literature. The presence of the bulky 3-methylbutoxy group at the meta-position could influence its recognition and processing by the active site of these enzymes compared to unsubstituted benzaldehyde.

Phenoloxidase Inhibition

Phenoloxidase (PO) is a key enzyme in the insect immune system, responsible for processes like melanization and wound healing. nih.gov Inhibition of this enzyme can compromise the insect's defense mechanisms. Research has shown that certain benzaldehyde derivatives can act as phenoloxidase inhibitors. For instance, 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone has been demonstrated to inhibit both monophenolase and diphenolase activities of phenoloxidase from cabbage butterfly larvae, acting as a noncompetitive reversible inhibitor. nih.gov

Although this demonstrates that substituted benzaldehydes can target this enzyme, direct studies on the phenoloxidase inhibitory activity of this compound have not been reported. The nature and position of the substituent on the benzaldehyde ring are critical for its inhibitory potential, and further investigation would be needed to determine the effect of the 3-methylbutoxy group.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin biosynthesis by catalyzing the oxidation of phenols. brieflands.comresearchgate.net It is a major target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Benzaldehyde and its derivatives are a known class of tyrosinase inhibitors. nih.gov Unsubstituted benzaldehyde inhibits mushroom tyrosinase with a reported IC50 value of 31.0 μM, acting as a partial noncompetitive inhibitor. researchgate.netnih.gov

The inhibitory activity is highly dependent on the substituents on the aromatic ring. Studies on 4-substituted benzaldehydes suggest that bulky alkyl or alkoxy groups can enhance inhibitory activity and change the inhibition type from partial to full. researchgate.net While the focus has often been on para-substituted (4-position) compounds, the electronic and steric effects of the 3-(3-methylbutoxy) group at the meta-position would be expected to influence its interaction with the tyrosinase active site. However, specific inhibitory data (such as IC50 values) for this compound against tyrosinase is not currently available in the literature.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is an isoform of the ALDH superfamily that is overexpressed in various cancers and is considered a marker for cancer stem cells. mdpi.comnih.gov Its high expression often correlates with poor prognosis and chemoresistance, making it an attractive therapeutic target. mdpi.combiorxiv.org

Recent drug discovery efforts have focused on developing selective ALDH1A3 inhibitors. Substituted benzaldehydes have emerged as a promising scaffold for this purpose. mdpi.com For example, derivatives of 4-(diethylamino)benzaldehyde (B91989) (DEAB) have been modified to create potent ALDH1A3 inhibitors. mdpi.com More specifically, compounds featuring a benzyloxybenzaldehyde scaffold have been identified as highly potent and selective inhibitors of ALDH1A3 over other isoforms like ALDH1A1. mdpi.comresearchgate.netnih.gov Two such compounds, designated ABMM-15 and ABMM-16, demonstrated significant selective inhibition of ALDH1A3. mdpi.comresearchgate.netnih.gov The structural similarity of this compound to this class of inhibitors suggests its potential as a scaffold for designing ALDH1A3 inhibitors, although direct inhibitory data for this specific compound has not been reported.

| Compound | Structure | ALDH1A3 IC50 (µM) | Selectivity Notes |

|---|---|---|---|

| ABMM-15 | 4-(benzyloxy)-3-methoxybenzaldehyde | 0.23 ± 0.05 | Highly selective over ALDH1A1 |

| ABMM-16 | 3-(benzyloxy)-4-methoxybenzaldehyde | 1.29 ± 0.10 | Selective over ALDH1A1 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.

Correlation of Structural Features with Biological Activity

For benzaldehyde derivatives, the key structural features influencing bioactivity are the aldehyde group, the aromatic ring, and the nature and position of its substituents.

Tyrosinase Inhibition : In the context of tyrosinase inhibition, SAR studies have shown that the aldehyde group is a key feature. The substituent on the aromatic ring significantly modulates the potency. For instance, with 4-substituted benzaldehydes, a bulky hydrophobic group tends to increase inhibitory action, potentially by creating a tighter hydrophobic cover on the enzyme's catalytic center. nih.gov While less is known about 3-substituted analogs, the sizable and hydrophobic 3-methylbutoxy group in this compound could contribute to binding within the hydrophobic active site of tyrosinase. researchgate.net

ALDH1A3 Inhibition : In the development of ALDH1A3 inhibitors, the benzaldehyde moiety is crucial for recognition by the enzyme's active site. mdpi.com SAR studies on benzyloxybenzaldehyde derivatives revealed that the presence of a larger substituent, such as the benzyloxy group, is critical for potent and selective inhibition. mdpi.comresearchgate.net This suggests that extending the benzaldehyde moiety with a larger, somewhat flexible group can enhance affinity for the ALDH1A3 active site. The 3-methylbutoxy group, being a bulky and flexible alkyl ether, aligns with this principle, indicating it may confer some degree of inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. ccspublishing.org.cn These models use molecular descriptors—numerical values that quantify physicochemical properties like stereochemistry, electronics, and hydrophobicity—to predict the activity of new compounds. ccspublishing.org.cn

For ALDH Inhibition : 3D-QSAR models have been successfully developed for other ALDH isoforms, such as ALDH1A1. ccspublishing.org.cn These models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have identified that both steric and electrostatic fields are critical for the inhibitory activity of certain quinoline-based ALDH1A1 inhibitors. ccspublishing.org.cn While a specific QSAR model including this compound for ALDH1A3 inhibition has not been published, such a model could elucidate the optimal steric bulk, hydrophobicity, and electronic properties for substituents on the benzaldehyde ring to maximize inhibitory potency and selectivity.

Molecular Targets and Biochemical Pathways of this compound

Currently, there is a notable scarcity of specific research elucidating the direct molecular targets and biochemical pathways modulated by this compound. The majority of available scientific literature focuses on its application within the fragrance and flavor industries, with limited investigation into its specific pharmacological activities. However, by examining studies on the broader class of benzaldehyde derivatives, it is possible to infer potential areas of biological interaction.

Research into various benzaldehyde analogs has revealed engagement with several key enzymes and signaling proteins. These studies, while not directly pertaining to this compound, offer valuable insights into the potential biological activities that compounds with a similar benzaldehyde scaffold may possess. The core benzaldehyde structure is recognized by various biological targets, and the nature and position of its substituents significantly influence this interaction and the subsequent biological response.

Investigations into other substituted benzaldehydes have identified specific molecular targets, which are detailed in the table below. It is important to emphasize that these findings are for structurally related compounds and not for this compound itself.

| Compound Class | Potential Molecular Target | Investigated Biological Activity |

| Benzaldehyde | 14-3-3ζ protein | Inhibition of interaction with H3S28ph, relevant to cancer therapy |

| Benzaldehyde Derivatives | Tyrosinase | Enzyme inhibition, relevant to melanin synthesis |

| Benzyloxybenzaldehyde Derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Enzyme inhibition, relevant to cancer therapy |

Detailed research findings for these related compounds indicate that the aldehyde functional group is often crucial for their biological activity. For instance, in the case of tyrosinase inhibition, the aldehyde group of certain benzaldehyde derivatives is thought to interact with the enzyme's active site. The nature of the substituent on the benzene (B151609) ring, such as the 3-methylbutoxy group in the compound of interest, would likely modulate the binding affinity and specificity for such targets.

Similarly, the anticancer activity observed for the parent compound, benzaldehyde, is attributed to its ability to disrupt the interaction between the 14-3-3ζ protein and Ser28-phosphorylated histone H3 (H3S28ph). This disruption affects signaling pathways related to cancer cell survival and treatment resistance. Whether the presence of a 3-methylbutoxy substituent would enhance or diminish this activity remains to be experimentally determined.

Furthermore, studies on benzyloxybenzaldehyde derivatives have demonstrated selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell biology. This suggests that the broader benzaldehyde scaffold can be accommodated within the active site of this enzyme, with the specific substituents influencing the inhibitory potency and selectivity.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and mode of interaction between a ligand and its target protein's active site. nih.gov

While specific molecular docking studies targeting 3-(3-Methylbutoxy)benzaldehyde are not extensively detailed in the available literature, the binding interactions can be inferred from studies on analogous benzaldehyde (B42025) derivatives. nih.govresearchgate.net The aldehyde functional group is a key pharmacophore, capable of forming hydrogen bonds with amino acid residues such as serine, histidine, or lysine (B10760008) within a receptor's binding pocket.

The 3-(3-Methylbutoxy) moiety contributes significantly to the molecule's binding profile. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com The flexible isopentoxy chain (3-methylbutoxy group) can fit into hydrophobic pockets, establishing van der Waals forces and further stabilizing the ligand-receptor complex. nih.gov Understanding these non-covalent interactions is crucial for predicting the compound's potential biological targets and mechanism of action. nih.gov

Table 1: Potential Ligand-Target Binding Interactions for this compound

| Interaction Type | Molecular Feature | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Aldehyde group (oxygen) | Serine, Threonine, Tyrosine, Histidine, Lysine |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Benzene ring, 3-Methylbutoxy chain | Leucine, Isoleucine, Valine, Alanine, Proline |

Molecular docking simulations serve as a foundational tool for the rational design of derivatives with improved biological activity. researchgate.net By analyzing the binding pose of the parent compound, this compound, within a target's active site, specific structural modifications can be proposed to optimize interactions and increase binding affinity.

Strategies for designing derivatives often focus on several key areas:

Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the electronic properties and introduce new points of interaction, such as additional hydrogen bonds or halogen bonds. nih.govresearchgate.net

Modification of the Aldehyde Group: While often crucial for activity, the aldehyde can be replaced with other functional groups (e.g., nitriles, ketones) to alter reactivity and binding, though this may fundamentally change the compound's classification.

Alteration of the Ether Linkage and Alkyl Chain: Modifying the length, branching, or rigidity of the 3-methylbutoxy side chain can enhance its fit within hydrophobic pockets of the target protein. mdpi.com

In silico screening of these designed derivatives allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that relate physicochemical or structural properties, known as descriptors, to the activity of the compounds. nih.gov

QSAR models are powerful tools for predicting the biological activity of new or untested chemical compounds. nih.gov For aromatic aldehydes, QSAR models have been successfully developed to predict various activities, including toxicity to aquatic organisms. researchgate.net These predictive models are typically built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). researchgate.net

A typical QSAR model is represented by an equation where the biological activity (often expressed as the logarithm of a concentration, e.g., log(1/IC50)) is a function of one or more molecular descriptors. The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques, using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net A robust and validated QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for further investigation. researchgate.net

Table 2: Example of a QSAR Model for Aromatic Aldehydes

| Model Type | Equation Example | Statistical Metrics | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... | R² > 0.7, Q² > 0.5 | researchgate.netresearchgate.net |

Note: The equation and metrics are generalized examples representing common forms in QSAR studies.

The selection of appropriate descriptors is a critical step in developing a reliable QSAR model. researchgate.net Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:

Hydrophobic Descriptors: The octanol/water partition coefficient (logP or log Kow) is a classic descriptor that measures a compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic targets. inlibrary.uz

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the ability to donate or accept electrons. The Hammett substituent constant (σ) is a well-known example that quantifies the electron-donating or withdrawing effect of substituents on a benzene ring. slideshare.net

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various topological indices like the molecular connectivity index, which describes the degree of branching in the structure. researchgate.net

For this compound, relevant descriptors would include its calculated logP, molar volume, and electronic properties derived from the interplay of the aldehyde and ether-linked side chain.

Table 3: Key Physicochemical Descriptors in QSAR

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, affecting its absorption and distribution. inlibrary.uz |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. slideshare.net |

| Topological | Molecular Connectivity Index (χ) | A numerical value that describes the topology of the molecule, including its size and degree of branching. researchgate.net |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. conicet.gov.ar DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of a compound like this compound. nih.gov

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles. mdpi.com

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules and biological targets. conicet.gov.ar

Vibrational Frequencies: Calculated vibrational spectra (like IR and Raman) can be compared with experimental data to confirm the molecular structure. researchgate.net

These theoretical calculations help to build a comprehensive understanding of the intrinsic properties of this compound, which complements the findings from molecular docking and QSAR studies.

Other Theoretical Approaches for Electronic Structure Analysis

Beyond routine quantum chemical calculations, a variety of advanced theoretical and computational methods can be employed to achieve a deeper and more nuanced understanding of the electronic structure of this compound. These approaches provide detailed insights into the nature of chemical bonding, electron delocalization, and excited-state characteristics, which are crucial for rationalizing the molecule's reactivity and physical properties.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning the molecular electron density, ρ(r), to define atoms and chemical bonds. wikipedia.orgwiley-vch.de This analysis is based on the topology of the electron density, where critical points (points where the gradient of the density is zero) are located and characterized. For this compound, a QTAIM analysis would focus on the bond critical points (BCPs) for each bond in the molecule.

The properties of the electron density at these BCPs, such as its magnitude (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), provide quantitative information about the nature of the chemical interactions. scribd.com For instance, the C-C bonds within the benzene ring are expected to exhibit ρ_BCP and negative ∇²ρ_BCP values characteristic of shared covalent interactions. The C=O bond of the aldehyde group would show a higher ρ_BCP value, indicating greater electron density, and its properties would reveal the polar nature of the bond. Analysis of the C-O bonds in the ether linkage would allow for a comparison between the aromatic C-O bond and the aliphatic C-O bond.

Table 1: Representative QTAIM Parameters for Bonds in Aromatic Aldehydes and Ethers This table presents typical values for similar compounds, as specific experimental data for this compound is not available.

| Bond Type | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | H_BCP (a.u.) | Interaction Type |

|---|---|---|---|---|

| Aromatic C-C | 0.28 - 0.31 | -0.7 to -0.9 | -0.2 to -0.3 | Covalent (Shared) |

| C=O (Aldehyde) | 0.35 - 0.40 | +0.1 to +0.3 | -0.4 to -0.5 | Polar Covalent |

| Aromatic C-O (Ether) | 0.20 - 0.24 | +0.5 to +0.7 | -0.1 to -0.15 | Polar Covalent |

| Aliphatic C-O (Ether) | 0.18 - 0.22 | +0.6 to +0.8 | -0.05 to -0.1 | Polar Covalent |

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.org An ELF analysis of this compound would provide a visual and quantitative map of its electronic structure. researchgate.netjussieu.fr It would clearly distinguish the core electrons of carbon and oxygen atoms, the localized σ-bonds, the delocalized π-system of the benzene ring, and the lone pairs on the oxygen atoms of the aldehyde and ether groups. The bifurcation of ELF basins can be correlated with the orienting effects of substituents in electrophilic aromatic substitution. researchgate.net

Complementary to ELF, Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that align with the classic Lewis structure concept of electron pairs. nih.govwisc.edu For this compound, NBO analysis would quantify the hybridization of atomic orbitals forming each bond and the occupancy of each orbital. q-chem.comusc.edu A key feature of NBO analysis is its ability to describe delocalization effects through second-order perturbation theory, which measures the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This would be particularly insightful for analyzing the conjugation between the lone pairs of the ether oxygen and the benzaldehyde π-system.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Substituted Benzaldehyde This table provides a hypothetical example of interactions that could be studied for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (Ether) | π(C_ortho - C_meta) | 5 - 15 | π-conjugation (p-π) |

| π(C=C) (Ring) | π(C=O) (Aldehyde) | 10 - 25 | π-conjugation |

| σ(C_ortho - H) | σ(C_ipso - C_ortho) | 1 - 3 | σ-hyperconjugation |

| LP(2) O (Aldehyde) | σ(C_ipso - C_aldehyde) | 2 - 5 | n-σ* interaction |

High-Accuracy Ab Initio Methods

While Density Functional Theory (DFT) provides a good balance of accuracy and computational cost, higher-level ab initio methods can offer benchmark-quality data, especially for properties that are sensitive to electron correlation. Coupled-Cluster (CC) theory, particularly the CCSD(T) method (CC with single, double, and perturbative triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy. aps.orgwikipedia.org

Applying CC methods to this compound would be computationally demanding but would yield highly reliable predictions for its geometry, vibrational frequencies, and, crucially, its excited-state properties. nih.gov Methods like Equation-of-Motion Coupled-Cluster (EOM-CC) are particularly powerful for calculating vertical excitation energies and characterizing the nature of electronic transitions (e.g., n→π* or π→π*), providing a more accurate picture than Time-Dependent DFT (TD-DFT), especially in cases where charge-transfer or doubly-excited states are involved. arxiv.orgarxiv.org Such calculations would be invaluable for interpreting the molecule's UV-visible spectrum and understanding its photophysical behavior.

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Agents

The benzaldehyde (B42025) scaffold, a core component of 3-(3-Methylbutoxy)benzaldehyde, is a promising foundation for the discovery of new therapeutic agents. nih.govresearchgate.net Research has specifically highlighted the potential of benzyloxybenzaldehyde derivatives in cancer therapy. nih.gov

One area of significant interest is the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers that is linked to poor treatment outcomes. nih.gov Studies have identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3. For instance, two such compounds, referred to in research as ABMM-15 and ABMM-16, have demonstrated significant inhibitory effects against this enzyme, suggesting their potential as starting points for new cancer treatments. nih.govnih.gov The core benzaldehyde structure is crucial for this activity, and modifications like the 3-methylbutoxy group could influence the efficacy and selectivity of future drug candidates. chemimpex.com

Recent studies have also reaffirmed the anticancer properties of benzaldehyde itself, showing it can inhibit the growth of therapy-resistant pancreatic cancer cells. news-medical.net It achieves this by disrupting the interaction of key signaling proteins crucial for cancer cell survival and spread. news-medical.net While this compound is currently explored for its applications in drug formulation, its structural similarity to these bioactive compounds suggests a promising future in medicinal chemistry. chemimpex.com

Inhibitory Activity of Benzyloxybenzaldehyde Derivatives Against ALDH1A3

The table below shows the half-maximal inhibitory concentrations (IC₅₀) for two benzyloxybenzaldehyde compounds, demonstrating their potency as selective inhibitors of the ALDH1A3 enzyme, a key target in cancer research. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| ABMM-15 | ALDH1A3 | 0.23 |

| ABMM-16 | ALDH1A3 | 1.29 |

Development of Environmentally Friendly Insecticides

Research has identified benzaldehyde, the parent compound of this compound, as a potent insecticidal agent produced by the bacterium Photorhabdus temperata M1021. jmicrobiol.or.krnih.gov This bacterium secretes toxic compounds that effectively kill insect hosts. nih.gov

Bioassay-guided studies have isolated benzaldehyde as the active insecticidal component from this bacterium's culture. nih.govresearchgate.net It has demonstrated dose-dependent insecticidal activity against the larvae of Galleria mellonella, a common model for insect studies, achieving 100% mortality at a concentration of 8 mM. nih.gov The compound also inhibits phenol (B47542) oxidase, an enzyme crucial to the insect immune response. nih.govresearchgate.net

These findings suggest that benzaldehyde and its derivatives, such as this compound, could serve as lead compounds for developing novel insecticides. nih.gov Such nature-derived insecticides are often more biodegradable and have a lower environmental impact than conventional synthetic pesticides, aligning with the growing demand for sustainable agricultural practices. researchgate.net

Refinement of In Silico Models for Drug Discovery

The development of therapeutic agents based on the this compound scaffold is significantly enhanced by the use of in silico models. These computational tools allow researchers to predict how a molecule will interact with biological targets, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming laboratory experiments. nih.gov

In the study of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, computational modeling played a crucial role. nih.gov The in silico studies supported the experimental findings by predicting a favorable binding interaction between the benzyloxybenzaldehyde compounds and the active site of the ALDH1A3 enzyme. nih.govnih.gov This synergy between computational prediction and experimental validation is essential for modern drug design.

By refining these in silico models, scientists can more accurately predict the biological activity of novel derivatives of this compound. This includes forecasting their efficacy, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from chemical concept to clinical candidate. chemimpex.com

Investigation of Green Synthetic Pathways

Future research will also focus on developing environmentally sustainable methods for synthesizing this compound and related compounds. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. researchgate.net

For the synthesis of benzaldehydes, green approaches could include modifying reactions to use water as a solvent instead of volatile organic compounds. researchgate.net Other innovative strategies that could be applied include dynamic crystallization, where the product crystallizes as it is formed, and continuous manufacturing processes. epa.govepa.gov Continuous processes, in particular, can significantly reduce a factory's physical footprint, lower energy and water consumption, and decrease waste generation compared to traditional batch manufacturing. epa.govsustainabledrugdiscovery.eu By investigating and implementing these green synthetic pathways, the chemical industry can produce valuable compounds like this compound in a more economically and environmentally responsible manner.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methylbutoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 3-hydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Key parameters:

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF or acetone |

| Temperature | 80–100°C |

| Base | K₂CO₃ or NaH |

| Molar Ratio (aldehyde:alkylating agent) | 1:1.2–1.5 |

| Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy and aldehyde protons (δ 9.8–10.2 ppm for aldehyde; δ 3.5–4.5 ppm for ether linkages) .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .

- Avoid prolonged exposure to light; use amber vials for aliquots .

- Monitor degradation via periodic TLC or HPLC; degradation products include benzoic acid derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- QSAR : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity. Evidence from chalcone derivatives shows substituents at the 3-position enhance MAO-B inhibition .

- Docking : Employ AutoDock Vina to simulate binding to targets (e.g., MAO-B, tubulin). Energy scores < -4.5 kcal/mol suggest strong binding (see Table 1) :

| Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| MAO-B | -4.8 | |

| Tubulin | -4.2 |

Q. How can contradictory reactivity data (e.g., oxidation vs. reduction outcomes) be resolved in studies of this compound?

- Methodological Answer :

- Controlled Reactivity : Use selective catalysts (e.g., NaBH₄ for reduction to benzyl alcohol; KMnO₄ for oxidation to benzoic acid) and monitor reaction progress via in-situ IR .

- Kinetic vs. Thermodynamic Control : Adjust temperature (low temp favors kinetic products) and solvent polarity (aprotic solvents favor substitution over elimination) .

Q. What experimental strategies are recommended to evaluate the environmental or biological fate of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|